2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the family of pyrazolopyridines, which are known for their diverse pharmacological properties. The compound's molecular formula is , and it has a molecular weight of approximately 177.16 g/mol. Its IUPAC name is 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, with the CAS number 1363381-09-2 .
The synthesis of 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be achieved through various methods, including condensation reactions involving 5-aminopyrazoles and electrophilic three-carbon synthons. A notable method involves the use of trifluoracetic acid as a catalyst for the condensation of substituted 5-aminopyrazoles with α-oxoketene dithioacetals, yielding a library of derivatives .
Another effective synthetic route utilizes amorphous carbon-supported sulfonic acid as a catalyst under mild conditions, which enhances the reaction efficiency and yields . The general approach typically involves:
The reaction conditions often include room temperature or mild heating (e.g., refluxing in ethanol), which facilitates the formation of the desired heterocyclic structure without excessive energy input .
The molecular structure of 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid features a fused ring system comprising a pyrazole and pyridine moiety. The compound exhibits a carboxylic acid functional group at the 5-position, which is critical for its biological activity.
Key structural data includes:
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can participate in various chemical reactions due to its functional groups. It can undergo:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties .
The reactivity of the carboxylic acid group allows for straightforward derivatization, making it a versatile building block in organic synthesis and medicinal chemistry.
The mechanism of action for 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific biological targets. The compound's structure enables it to form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or modulating their function.
Research indicates that this compound may act on pathways related to inflammation and microbial resistance, making it a candidate for developing therapeutics against various diseases .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy can provide insights into its structural characteristics and confirm purity .
Scientific Uses:
Pyrazolo[3,4-b]pyridines are bicyclic heterocycles formed by fusing pyrazole and pyridine rings, creating a pharmacologically privileged scaffold. The 2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivative exemplifies key structural features driving bioactivity:
Table 1: Key Functional Groups and Their Roles in 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Position | Substituent | Role in Bioactivity |
---|---|---|
N1 | Methyl group | Locks tautomeric form, enhances metabolic stability |
C3 | Unsubstituted | Permits H-bond donation/acceptance; common site for amino/aryl modifications |
C5 | Carboxylic acid | Enables salt formation, amide conjugation, and target interactions |
Systematic naming and isomeric purity are critical for reproducible pharmacology:
Table 2: Nomenclature and Molecular Data
Property | Value | Reference |
---|---|---|
CAS Registry Number | 1363381-09-2 | [6] |
Molecular Formula | C₈H₇N₃O₂ | [6] |
IUPAC Name | 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | [6] |
Tautomeric Preference | 1H-tautomer (stabilized by 9 kcal/mol) | [7] |
The scaffold’s medicinal evolution reflects synthetic and therapeutic milestones:
Table 3: Historical Milestones in Pyrazolo[3,4-b]pyridine Chemistry
Period | Key Advancement | Impact |
---|---|---|
1908 | Ortoleva’s first synthesis | Established core scaffold |
1980s–2000s | Hydrazine-mediated ring closure optimizations | Enabled gram-scale production |
2010s | Microwave-assisted & nanocatalyst synthesis | Improved yields (>95%), reduced reaction times |
2021 | Vericiguat (Verquvo®) FDA approval | Validated scaffold for cardiovascular therapeutics |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2